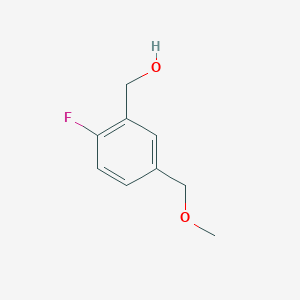

(2-Fluoro-5-(methoxymethyl)phenyl)methanol

Description

Contextualization within the Field of Fluorinated Aryl Alcohols and Ethers

Fluorinated aryl alcohols and ethers represent a significant class of compounds in organic chemistry, with their applications spanning from materials science to medicinal chemistry. The introduction of fluorine into an aromatic ring can profoundly alter the physical, chemical, and biological properties of the parent molecule. In the context of aryl alcohols, the fluorine atom's high electronegativity can influence the acidity of the hydroxyl group and modulate the electron density of the aromatic ring, thereby affecting its reactivity in various chemical transformations.

(2-Fluoro-5-(methoxymethyl)phenyl)methanol, as a member of this class, embodies these characteristics. The presence of a fluorine atom ortho to the methoxy (B1213986) group and meta to the hydroxymethyl group on the benzene (B151609) ring introduces a unique electronic environment. This substitution pattern is of interest to researchers exploring the nuanced effects of fluorination on molecular properties and reactivity. The study of such compounds contributes to a deeper understanding of structure-activity relationships in the design of novel molecules with tailored characteristics.

Significance of Fluoro, Methoxymethyl, and Benzyl (B1604629) Alcohol Functional Groups in Organic Synthesis and Medicinal Chemistry Research

The chemical behavior and utility of this compound are best understood by examining the individual contributions of its three key functional groups: the fluoro group, the methoxymethyl ether, and the benzyl alcohol.

The fluoro group is a critical substituent in medicinal chemistry. Its small size and high electronegativity allow it to serve as a bioisostere for a hydrogen atom, leading to enhanced metabolic stability and bioavailability of drug candidates by blocking sites of oxidative metabolism. nih.gov Furthermore, the introduction of fluorine can alter the pKa of nearby functional groups and influence molecular conformation, which can lead to improved binding affinity with biological targets. nih.gov

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols in multi-step organic synthesis. wikipedia.orgvaia.com It is stable under a variety of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com The MOM group can be readily introduced and later removed under mild acidic conditions, allowing for the selective modification of other parts of a molecule. wikipedia.orgadichemistry.com In the case of this compound, the methoxymethyl group is attached to the aromatic ring, which is a less common application but still of synthetic interest.

The benzyl alcohol moiety is a versatile functional group in organic synthesis. wikipedia.org It can be oxidized to the corresponding benzaldehyde (B42025) or benzoic acid, and the hydroxyl group can be converted to a variety of other functional groups. wikipedia.org Benzyl alcohols and their derivatives are also important structural motifs in many biologically active compounds and are used as precursors in the synthesis of various pharmaceuticals and fine chemicals. wikipedia.org The presence of a fluorine atom on the aromatic ring of a benzyl alcohol can influence its reactivity and potential applications. rsc.org

Table 1: Properties and Significance of Functional Groups in this compound

| Functional Group | Key Properties | Significance in Research |

| Fluoro | High electronegativity, small steric footprint | Enhances metabolic stability, modulates pKa, improves binding affinity in medicinal chemistry. nih.gov |

| Methoxymethyl (MOM) Ether | Stable to a wide range of reagents, removable under mild acidic conditions | Widely used as a protecting group for alcohols in complex organic synthesis. wikipedia.orgadichemistry.com |

| Benzyl Alcohol | Can be oxidized, hydroxyl group is a site for functional group interconversion | A versatile synthetic intermediate and a common structural motif in biologically active molecules. wikipedia.org |

Overview of Academic Research Trajectories for Monofluorinated Aromatic Methanols

Academic research involving monofluorinated aromatic methanols is diverse, reflecting the broad utility of these compounds as building blocks in various fields. A significant area of investigation is their use in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The fluorine atom in these structures is often strategically placed to enhance biological activity or to fine-tune the physicochemical properties of the final product.

Another prominent research trajectory is the exploration of the catalytic applications of metal complexes bearing ligands derived from monofluorinated aromatic methanols. The electronic properties of the fluorinated aromatic ring can influence the catalytic activity and selectivity of the metal center.

Furthermore, studies on the conversion of methanol (B129727) to aromatic compounds are an active area of research, with a focus on developing efficient catalytic systems. acs.orgdigitellinc.comoaepublish.comacs.orgmdpi.com While not directly focused on monofluorinated aromatic methanols as products, this research highlights the importance of understanding the chemistry of methanol and aromatic compounds.

The synthesis of fluorinated molecules is also a key research area. For instance, the deoxyfluorination of benzyl alcohols is a common method for introducing fluorine into a molecule. rsc.org Research in this area aims to develop milder and more selective fluorinating agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-fluoro-5-(methoxymethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-12-6-7-2-3-9(10)8(4-7)5-11/h2-4,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHKSPFZWHYQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 5 Methoxymethyl Phenyl Methanol

Strategic Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. For (2-Fluoro-5-(methoxymethyl)phenyl)methanol, the analysis begins by identifying the most feasible bond disconnections.

A logical primary disconnection is the reduction of the hydroxymethyl group (-CH₂OH) back to a carboxylic acid. This is a reliable and high-yielding transformation, commonly achieved with reducing agents like lithium aluminum hydride (LiAlH₄). quora.comdoubtnut.com This leads to the precursor 2-fluoro-5-(methoxymethyl)benzoic acid .

The next disconnection targets the methoxymethyl group (-CH₂OCH₃). This group can be formed via a Williamson-like ether synthesis, where a benzyl (B1604629) halide reacts with a methoxide (B1231860) anion. youtube.commasterorganicchemistry.com This step retrosynthetically cleaves the ether bond, leading to 2-fluoro-5-(bromomethyl)benzoic acid and sodium methoxide.

The bromomethyl group is typically introduced by the radical bromination of a methyl group. This points to 2-fluoro-5-methylbenzoic acid as the next key intermediate. ossila.com

Finally, the 2-fluoro-5-methyl substitution pattern on the benzene (B151609) ring can be approached in several ways. One common strategy involves the fluorination of a pre-existing substituted benzene ring. For instance, starting from 5-methyl-2-nitrobenzonitrile , a nucleophilic aromatic substitution (SNAr) reaction can introduce the fluorine atom. Subsequent hydrolysis of the nitrile group (–CN) to a carboxylic acid (–COOH) would then yield the 2-fluoro-5-methylbenzoic acid intermediate. This multi-step process illustrates a convergent approach to constructing the target molecule from simple starting materials. researchgate.net

Precursor Synthesis and Functional Group Interconversions

The forward synthesis, guided by the retrosynthetic analysis, involves a sequence of carefully controlled reactions to build the final product.

Development of Tailored Fluorination Protocols

The introduction of a fluorine atom onto the aromatic ring is a critical step that can be achieved through several modern fluorination methods. The choice of method depends on the available starting materials and the desired regioselectivity.

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center, such as an electron-rich aromatic ring. wikipedia.org Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) are widely used for this purpose due to their relative stability and safety compared to elemental fluorine. nih.govmpg.de

For a substrate like a 3-methyl-substituted benzoic acid, the directing effects of the existing substituents must be considered. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. This can lead to a mixture of products, making regioselective fluorination challenging. However, by carefully controlling reaction conditions and choosing the appropriate fluorinating agent, the desired 2-fluoro isomer can be favored.

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for synthesizing fluoroaromatics. This method is particularly effective when an aromatic ring is substituted with strong electron-withdrawing groups (like -NO₂ or -CN) ortho or para to a good leaving group (like -Cl or -Br).

A plausible route to a key intermediate, 2-fluoro-5-methylbenzonitrile , starts from 5-methyl-2-nitrobenzonitrile. In this reaction, a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the nitro group. The reaction is typically conducted in a polar aprotic solvent like DMSO or DMF at elevated temperatures to facilitate the substitution.

| Precursor | Fluoride Source | Solvent | Temperature (°C) | Reported Yield (%) |

|---|---|---|---|---|

| 5-Methyl-2-nitrobenzonitrile | KF | DMSO | 150-180 | Moderate to Good |

| 2-Chloro-5-methylbenzonitrile | CsF | DMF | 120-150 | Good |

Once 2-fluoro-5-methylbenzonitrile is obtained, it can be hydrolyzed under acidic or basic conditions to yield 2-fluoro-5-methylbenzoic acid , a central intermediate in the synthetic pathway.

Introduction of the Methoxymethyl Ether Moiety

The creation of the C-O-C ether linkage in the methoxymethyl side chain is another pivotal transformation.

While the prompt mentions Williamson ether synthesis on phenols, the structure of the target molecule, this compound, features a benzylic ether (Ar-CH₂-O-CH₃), not a phenolic ether (Ar-O-CH₃). The most direct method to form this benzylic ether is a Williamson-type reaction on a benzylic halide.

Following the main synthetic route, the methyl group of 2-fluoro-5-methylbenzoic acid is first converted to a bromomethyl group (-CH₂Br) via radical bromination, often using N-bromosuccinimide (NBS) and a radical initiator. The resulting 2-fluoro-5-(bromomethyl)benzoic acid is then treated with sodium methoxide (NaOCH₃). In this Sₙ2 reaction, the methoxide ion acts as a nucleophile, displacing the bromide leaving group to form the desired methoxymethyl ether linkage. masterorganicchemistry.comlibretexts.orgbyjus.com

Optimization of this step involves careful selection of the solvent and temperature to maximize the substitution product and minimize potential elimination side reactions. libretexts.org

| Substrate | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| 2-Fluoro-5-(bromomethyl)benzoic acid | Sodium Methoxide | Methanol (B129727) | Room Temp. to Reflux | 2-Fluoro-5-(methoxymethyl)benzoic acid |

| Benzyl chloride | Sodium Methoxide | Methanol | Reflux | Benzyl methyl ether youtube.com |

The final step in the synthesis is the reduction of the carboxylic acid group of 2-fluoro-5-(methoxymethyl)benzoic acid to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are highly effective for this transformation, yielding the target compound, This compound . quora.comchemicalbook.comgoogle.com Alternatively, catalytic hydrogenation over specific catalysts like Pt/SnO₂ can also achieve this reduction under milder conditions. qub.ac.uk

Direct Methoxymethylation Techniques

The introduction of the methoxymethyl group onto the fluorinated aromatic core is a critical step in the synthesis of the target molecule. While classical approaches might involve multiple steps, direct methoxymethylation techniques offer a more streamlined route. One advanced strategy involves the ortho-C–H methoxylation of aryl halides. This method, enabled by a polarity-reversed N–O reagent, allows for the direct installation of a methoxy (B1213986) group at the ortho position of an aryl halide nih.gov. Although this specific example leads to a methoxy group, the underlying principle of activating a C-H bond adjacent to a directing group (in this case, the halide) could be adapted for methoxymethylation.

For instance, a plausible synthetic precursor, 1-fluoro-4-halotoluene, could potentially undergo a directed C-H functionalization. The fluorine atom and the methyl group would influence the regioselectivity of this transformation. While direct C-H methoxymethylation of simple fluorobenzene (B45895) derivatives is not widely documented, the development of new catalytic systems is a burgeoning area of research.

A conceptual approach for the direct methoxymethylation of a suitable fluorinated precursor is outlined below:

| Starting Material | Reagent/Catalyst | Product | Potential Method |

| 1-Fluoro-4-methylbenzene | Methoxymethylating agent (e.g., MOM-Cl, dimethoxymethane), Catalyst (e.g., Pd, Rh, Mn) | 1-Fluoro-2-(methoxymethyl)-4-methylbenzene | Directed C-H activation |

This table presents a conceptual pathway and requires experimental validation.

Formation of the Benzyl Alcohol Functionality

The final step in many synthetic routes to this compound is the formation of the benzyl alcohol group. This is typically achieved through the reduction of a corresponding carbonyl compound or the addition of a one-carbon synthon via an organometallic reagent.

Reduction Methodologies for Carbonyl Precursors (e.g., Aldehydes, Esters)

The reduction of a precursor such as 2-fluoro-5-(methoxymethyl)benzaldehyde (B6315925) or its corresponding ester is a common and effective method. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity, reactivity, and mildness of reaction conditions.

Sodium borohydride (B1222165) (NaBH₄) is a widely used and mild reducing agent capable of selectively reducing aldehydes and ketones in the presence of less reactive functional groups like esters. For example, the synthesis of a structurally similar compound, (2-methoxy-5-trifluoromethoxy-phenyl)-methanol, is achieved by the reduction of the corresponding benzaldehyde (B42025) with sodium borohydride in methanol at room temperature nih.gov. This suggests that a similar approach would be effective for the reduction of 2-fluoro-5-(methoxymethyl)benzaldehyde.

Other reducing agents could also be considered, offering different reactivity profiles. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would reduce both aldehydes and esters to the corresponding alcohol sigmaaldrich.com. Diisobutylaluminium hydride (DIBAL-H) is another versatile reagent that can reduce esters to aldehydes at low temperatures, or to primary alcohols if used in excess or at higher temperatures.

A comparison of common reducing agents for the conversion of a carbonyl precursor to this compound is provided below:

| Carbonyl Precursor | Reducing Agent | Product | Key Features |

| 2-Fluoro-5-(methoxymethyl)benzaldehyde | Sodium Borohydride (NaBH₄) | This compound | Mild, selective for aldehydes/ketones. nih.gov |

| 2-Fluoro-5-(methoxymethyl)benzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | This compound | Powerful, reduces most carbonyls. sigmaaldrich.com |

| Methyl 2-fluoro-5-(methoxymethyl)benzoate | Lithium Aluminum Hydride (LiAlH₄) | This compound | Effective for ester reduction. sigmaaldrich.com |

| Methyl 2-fluoro-5-(methoxymethyl)benzoate | Diisobutylaluminium Hydride (DIBAL-H) | This compound | Can be controlled to yield aldehyde or alcohol. |

Organometallic Reagent Addition to Formyl or Carboxyl Derivatives

An alternative to reduction is the addition of an organometallic reagent to a suitable electrophile. For the synthesis of this compound, this would involve the reaction of an organometallic reagent containing the 2-fluoro-5-(methoxymethyl)phenyl moiety with a one-carbon electrophile like formaldehyde (B43269).

Alternatively, and more commonly, a Grignard or organolithium reagent can be added to an aldehyde or a carboxylic acid derivative. For instance, a Grignard reagent derived from a halogenated precursor, such as 2-fluoro-5-(methoxymethyl)bromobenzene, could react with formaldehyde to yield the target benzyl alcohol. Organolithium reagents are also powerful nucleophiles that readily add to aldehydes and ketones to form alcohols wikipedia.orgmasterorganicchemistry.com. The reaction of an organolithium species, generated for example by lithium-halogen exchange from an aryl halide, with formaldehyde would provide the desired product after an acidic workup.

A discovery-based experiment for undergraduates involved the selective formation of a Grignard reagent from 1-bromo-4-chlorobenzene (B145707) and its subsequent reaction with dimethylformamide (DMF) to produce 4-chlorobenzaldehyde (B46862) walisongo.ac.id. This highlights the potential for selective organometallic additions in the presence of multiple halogens.

Novel Catalytic Systems and Reaction Conditions in Synthetic Route Development

The development of novel catalytic systems is paramount for achieving efficient, selective, and sustainable synthetic routes. Metal-catalyzed transformations, in particular, have revolutionized the construction of complex molecules.

Exploration of Metal-Catalyzed Transformations for Aryl Bond Formations (e.g., Cross-coupling reactions, Manganese catalysis for methoxymethylation)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Copper-catalyzed reactions, for instance, have been employed for benzylic C–H coupling with alcohols to form benzyl ethers nih.govorganic-chemistry.orgchemrxiv.org. While this specific reaction forms an ether, the underlying principle of activating a C-H bond could be explored for the introduction of the methoxymethyl group. Copper(II) complexes have also been synthesized with 5-fluoro-salicylaldehyde, demonstrating the compatibility of fluorinated aldehydes in such catalytic systems mdpi.com.

Manganese catalysis is an emerging area in sustainable organic synthesis due to the high abundance and low toxicity of manganese beilstein-journals.org. Manganese-catalyzed C-H functionalization has been used for late-stage diversification of bioactive molecules beilstein-journals.org. Furthermore, manganese complexes have been shown to catalyze C-C and C-N bond formation with alcohols through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism nih.govbeilstein-journals.org. A bio-inspired manganese-catalyzed deaminative hydroxylation of benzyl amines to the corresponding alcohols has also been reported, showcasing the versatility of manganese in transformations involving benzyl derivatives nih.gov. These manganese-catalyzed methodologies could potentially be adapted for the selective functionalization of the fluorinated aromatic ring or for the introduction of the methoxymethyl group.

Investigation of Stereoselective and Regioselective Synthetic Pathways

Controlling stereoselectivity and regioselectivity is a central challenge in the synthesis of complex molecules. In the context of this compound, regioselectivity is crucial during the functionalization of the aromatic ring to ensure the correct placement of the fluoro, methoxymethyl, and eventual hydroxymethyl groups. The directing effects of the existing substituents play a key role in this regard. For instance, in the regioselective hydroxysubstitution of 2,4-difluorobenzoic acid, the ortho-fluorine atom is selectively replaced researchgate.net.

While the target molecule itself is not chiral, the principles of stereoselective synthesis are highly relevant if chiral derivatives were to be synthesized. The field of asymmetric fluorination, for example, has seen significant advances. Catalytic enantioselective fluorination of α-branched aldehydes has been achieved using chiral primary amine catalysts beilstein-journals.org. Furthermore, methods for the stereoselective construction of fluorinated quaternary carbon centers are being actively developed researchgate.net. These advanced stereoselective methods could be applied to create chiral analogues of this compound, which may have interesting biological properties. The regioselective synthesis of fluorinated heterocycles, such as 4-fluoro-1,5-disubstituted-1,2,3-triazoles, also provides insights into controlling the placement of fluorine in complex molecular architectures rsc.org.

Application of Green Chemistry Principles in Process Design

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing sustainable and environmentally benign manufacturing processes. A key target for green innovation is the reduction of the precursor, 2-fluoro-5-(methoxymethyl)benzaldehyde, to the final benzylic alcohol product. Traditional reduction methods often rely on metal hydrides, which generate significant stoichiometric waste. In contrast, catalytic transfer hydrogenation (CTH) represents a greener alternative, frequently utilizing formic acid as an in-situ hydrogen source. mdpi.comnortheastern.edu

This approach circumvents the need for high-pressure gaseous hydrogen and employs a biodegradable hydrogen donor. researchgate.net The mechanism involves the catalytic decomposition of formic acid (HCOOH) on a metal surface, typically a heterogeneous palladium catalyst (e.g., Pd/C or Pd/Al2O3), to release hydrogen (H2) and carbon dioxide (CO2). mdpi.comresearchgate.net This in-situ generated hydrogen is then immediately consumed in the catalytic reduction of the aldehyde.

The reaction can be summarized as: HCOOH (in presence of catalyst) → H₂ + CO₂ Ar-CHO + H₂ (from HCOOH) → Ar-CH₂OH

This process is advantageous as it often proceeds under mild reaction conditions, can be conducted without additives, and the catalyst can be recovered and reused, aligning with the principles of atom economy and waste reduction. mdpi.com Research has demonstrated that formic acid can serve as an efficient hydrogen source for the reduction of various aromatic carbonyls to their corresponding alcohols. mdpi.com The irreversibility of formic acid decomposition under many conditions helps drive the reaction to completion. nih.gov

Further green process design can be achieved through one-pot reactions. For instance, a process has been described for converting aryl bromides into benzyl alcohols by formylation and subsequent reduction using formate (B1220265) as both the carbon monoxide source (after decomposition) and the reductant, catalyzed by palladium. google.com This consolidates multiple synthetic steps, reducing solvent usage, energy consumption, and waste generation.

| Catalyst System | Hydrogen Donor | Substrate Type | Key Advantages |

| Heterogeneous Pd/C or Pd/Al₂O₃ | Formic Acid | Aromatic Aldehydes | Additive-free conditions, reusable catalyst, mild conditions, safe H₂ source. mdpi.com |

| RuCl₂(PPh₃)₃ | Formic Acid/Triethylamine | Nitroarenes (related reduction) | Homogeneous catalysis, can be tuned with additives. mdpi.com |

| Co–Nₓ on N-doped carbon | Formic Acid | Bio-derived aldehydes (e.g., HMF) | Utilizes non-precious metals, high selectivity. rsc.org |

This table presents examples of catalytic systems relevant to the principles of reducing aromatic aldehydes, applicable to the synthesis of the target compound.

Chromatographic and Non-Chromatographic Purification Methodologies for Synthetic Intermediates and Final Product

The purification of this compound and its synthetic intermediates is critical to achieving the high purity required for subsequent applications. Both chromatographic and non-chromatographic methods are employed, with the choice depending on the scale of production and the specific impurity profile.

Chromatographic Methodologies

Chromatography is a powerful tool for achieving high-purity separation, particularly at the laboratory and small-scale production levels.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary analytical and preparative technique for purifying benzyl alcohols and related compounds. nih.govhelixchrom.com A typical method would involve a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as acetic acid to ensure sharp peak shapes. nih.gov This method can effectively separate the target alcohol from unreacted aldehyde, the corresponding benzoic acid (an oxidation byproduct), and other organic impurities. nih.gov

Flash Column Chromatography: For gram-to-kilogram scale purification, flash chromatography using silica (B1680970) gel is common. orgsyn.org A solvent system with a gradient of a non-polar eluent (e.g., hexanes or heptane) and a more polar eluent (e.g., ethyl acetate) allows for the separation of components based on polarity. orgsyn.org The progress of the separation is typically monitored by thin-layer chromatography (TLC).

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Preparative HPLC | C18 silica | Water-acetonitrile gradient with 0.1% acetic acid | High-purity isolation of final product and standards. nih.gov |

| Flash Chromatography | Silica Gel (e.g., Silicagel 60) | Hexane-ethyl acetate (B1210297) gradient | Purification of multi-gram to kilogram quantities of product and intermediates. orgsyn.org |

| Gas Chromatography | Ionic Liquid-based Stationary Phase | Inert carrier gas (e.g., He, H₂) | Analysis of volatile impurities; potential for in-column side reactions like dehydration must be considered. nih.gov |

This table provides a summary of common chromatographic techniques and their typical parameters for the purification of benzyl alcohol derivatives.

Non-Chromatographic Methodologies

On an industrial scale, non-chromatographic methods are often favored due to their cost-effectiveness, lower solvent consumption, and simpler operation. researchgate.net

Crystallization: If the final product is a solid at room temperature or can form a stable crystalline salt, crystallization is a highly effective purification method. This involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.

Liquid-Liquid Extraction: This technique is used extensively during the work-up of the reaction mixture. It separates components based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, acidic impurities like benzoic acid derivatives can be removed by washing the organic solution of the product with a basic aqueous solution (e.g., sodium bicarbonate).

Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure (vacuum distillation) can be an effective purification method for liquid products, minimizing thermal degradation.

Precipitation: Purification can be achieved by selectively precipitating either the product or impurities from a solution. For example, adding a non-solvent can cause the desired compound to precipitate. Techniques involving caprylic acid precipitation followed by ammonium (B1175870) sulfate (B86663) precipitation have been used for purifying other types of molecules and demonstrate the principle of selective precipitation. nih.gov

Scale-Up Considerations and Process Chemistry Research

Transitioning the synthesis of this compound from the laboratory bench to a pilot plant or industrial manufacturing facility introduces significant challenges that must be addressed through rigorous process chemistry research.

Scale-Up Considerations

The specific synthetic route chosen dictates the primary scale-up challenges. If a route involving organolithium reagents is employed (e.g., for the initial construction of the substituted benzene ring), several factors become critical. researchgate.netacs.org

Heat Transfer: Organolithium reactions are often highly exothermic. researchgate.net On a large scale, the surface-area-to-volume ratio of a reactor decreases, making it difficult to dissipate heat effectively. This can lead to runaway reactions and the formation of byproducts.

Mixing: Efficient mixing is crucial to avoid localized "hot spots" and ensure uniform reaction conditions. odu.edu The high viscosity and potential for solids to precipitate can make mixing challenging in large batch reactors. odu.edu

Reagent Addition: The order and rate of reagent addition are critical. For safety, the most reactive species (like n-BuLi) is often added last, but process optimization may require alternative addition modes to manage solubility or reactivity issues. odu.edu

Continuous Flow Technology: To mitigate the hazards of large-scale batch processing of highly reactive intermediates, continuous flow reactors are an increasingly attractive option. researchgate.netchemistryviews.org Flow chemistry offers superior heat and mass transfer, precise control over reaction time, and enhanced safety by minimizing the volume of hazardous material present at any given moment. chemistryviews.org This technology has been successfully applied to scale-up organolithium reactions. researchgate.netchemistryviews.org

| Parameter | Laboratory Scale | Pilot/Industrial Scale Challenge | Mitigation Strategy |

| Heat Management | Ice bath, cryostat | Poor surface-area-to-volume ratio, risk of runaway | Jacketed reactors with efficient cooling, flow chemistry. researchgate.net |

| Mixing | Magnetic/overhead stirrer | Inhomogeneity, localized concentration/temperature | Baffled reactors, optimized impeller design, flow reactors. odu.edu |

| Reaction Time | Minutes to hours | Can be significantly longer due to addition times | Process optimization, flow chemistry for precise residence time control. chemistryviews.org |

| Safety | Small quantities | Handling large volumes of pyrophoric/reactive materials | Engineered controls, specialized charging systems, flow chemistry. chemistryviews.org |

This table outlines the challenges and mitigation strategies when scaling up syntheses that may be used for intermediates, such as those involving organolithium reagents.

Process Chemistry Research

The goal of process chemistry is to develop a synthetic route that is not only scalable but also robust, cost-effective, and environmentally sound. For this compound, research would focus on:

Parameter Optimization: Fine-tuning reaction conditions such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and minimize byproduct formation. For example, in a catalytic reduction step, minimizing the amount of precious metal catalyst (e.g., Palladium) is a key cost-saving objective.

Impurity Profiling: Identifying and characterizing all significant impurities (starting materials, byproducts, degradation products). This knowledge is crucial for designing effective purification strategies and ensuring the quality of the final product.

Work-up and Isolation Procedure Development: Designing an isolation procedure that is simple, efficient, and scalable. This includes optimizing extraction, crystallization, and filtration steps to maximize product recovery and purity while minimizing cycle time and waste generation. For instance, developing a robust crystallization process that consistently yields the desired polymorph is a common focus of process research.

Chemical Reactivity and Mechanistic Transformation Studies of 2 Fluoro 5 Methoxymethyl Phenyl Methanol

Reactivity Profiling of the Benzyl (B1604629) Alcohol Group

The benzyl alcohol moiety is a primary site for a variety of chemical transformations, including oxidation, esterification, etherification, and substitution reactions. The presence of an electron-withdrawing fluorine atom ortho to the hydroxymethyl group can influence the reactivity of the benzylic position.

Oxidation Pathways and Product Diversification

The primary alcohol of (2-Fluoro-5-(methoxymethyl)phenyl)methanol can be selectively oxidized to the corresponding aldehyde, 2-fluoro-5-(methoxymethyl)benzaldehyde (B6315925), or further to the carboxylic acid, 2-fluoro-5-(methoxymethyl)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of benzyl alcohols to aldehydes include manganese dioxide (MnO₂), which is a mild and selective reagent for benzylic and allylic alcohols. libretexts.orglibretexts.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at room temperature. libretexts.org A specific example of this type of oxidation is the conversion of (2-bromo-5-fluoro-phenyl)methanol to 2-bromo-5-fluorobenzaldehyde (B45324) using MnO₂ in DCM, which resulted in a high yield. chemicalbook.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of the corresponding carboxylic acid.

| Reactant | Oxidizing Agent | Solvent | Product | Typical Yield |

| This compound | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | 2-Fluoro-5-(methoxymethyl)benzaldehyde | Good to Excellent |

| This compound | Potassium Permanganate (KMnO₄) | Water/t-Butanol | 2-Fluoro-5-(methoxymethyl)benzoic acid | Moderate to Good |

This table presents plausible oxidation reactions based on general knowledge of benzyl alcohol oxidation.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides.

Esterification: The reaction with acyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, is a common method for forming esters. thieme-connect.dechemicalbook.com For example, the reaction with acetyl chloride would yield (2-fluoro-5-(methoxymethyl)phenyl)methyl acetate (B1210297). Direct esterification with a carboxylic acid can also be achieved using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the equilibrium. organic-chemistry.orgnih.gov

Etherification: The Williamson ether synthesis is a widely used method for the preparation of ethers from alcohols. libretexts.orgwikipedia.orgyoutube.comkhanacademy.orgyoutube.com This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. researchgate.net For instance, reaction with methyl iodide after deprotonation would yield 1-fluoro-2-(methoxymethyl)-5-((methoxymethyl)methyl)benzene.

| Reactant | Reagent | Base/Catalyst | Product |

| This compound | Acetyl Chloride | Pyridine | (2-Fluoro-5-(methoxymethyl)phenyl)methyl acetate |

| This compound | Acetic Acid | Sulfuric Acid (cat.) | (2-Fluoro-5-(methoxymethyl)phenyl)methyl acetate |

| This compound | Methyl Iodide | Sodium Hydride | 1-Fluoro-2-(methoxymethyl)-5-((methoxymethyl)methyl)benzene |

This table illustrates expected outcomes for esterification and etherification reactions based on established synthetic protocols.

Substitution Reactions Involving the Hydroxyl Group as a Leaving Group

The hydroxyl group of a benzyl alcohol is a poor leaving group. libretexts.org Therefore, for nucleophilic substitution to occur, it must first be activated. libretexts.orglibretexts.orglibretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.com This can be achieved by protonation under strongly acidic conditions or by conversion to a better leaving group, such as a tosylate or a halide. libretexts.orglibretexts.orglibretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.com

Reaction with hydrogen halides (HX) can convert the alcohol to the corresponding benzyl halide. libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.com For instance, treatment with thionyl chloride (SOCl₂) is a common method for the preparation of benzyl chlorides from benzyl alcohols. organic-chemistry.org Similarly, phosphorus tribromide (PBr₃) can be used to synthesize benzyl bromides. These reactions typically proceed via an Sₙ2 mechanism for primary benzyl alcohols. chemistrysteps.com

| Reactant | Reagent | Product |

| This compound | Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)-2-fluoro-5-(methoxymethyl)benzene |

| This compound | Phosphorus Tribromide (PBr₃) | 1-(Bromomethyl)-2-fluoro-5-(methoxymethyl)benzene |

This table shows expected products from the conversion of a benzyl alcohol to benzyl halides.

Chemical Transformations of the Methoxymethyl Ether

The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group from which it was likely derived during the synthesis of the parent compound. Its cleavage is a key reaction to unmask the phenol.

Selective Cleavage Reactions and Conditions

The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. thieme-connect.dewikipedia.org Various Lewis and Brønsted acids can be employed for this deprotection. wikipedia.org For example, treatment with strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable solvent such as methanol (B129727) or dichloromethane can effectively cleave the MOM group to reveal the corresponding phenol, 2-fluoro-5-(hydroxymethyl)phenol. researchgate.net

Selective cleavage in the presence of other acid-sensitive groups can be achieved using milder conditions. For instance, Lewis acids like zinc bromide (ZnBr₂) in the presence of a soft nucleophile like propanethiol can selectively deprotect MOM ethers. researchgate.netresearchgate.net Other reagents such as bismuth trichloride (B1173362) (BiCl₃) have also been reported for the cleavage of MOM ethers. libretexts.org

| Reactant | Reagent | Solvent | Product |

| This compound | Hydrochloric Acid (conc.) | Methanol | 3-Fluoro-4-(hydroxymethyl)phenol |

| This compound | Trifluoroacetic Acid | Dichloromethane | 3-Fluoro-4-(hydroxymethyl)phenol |

| This compound | Zinc Bromide / Propanethiol | Dichloromethane | 3-Fluoro-4-(hydroxymethyl)phenol |

This table outlines plausible conditions for the cleavage of the methoxymethyl ether.

Stability and Reactivity under Acidic and Basic Conditions

The methoxymethyl ether is generally stable under basic and neutral conditions. It is resistant to a variety of nucleophilic and reducing agents. This stability allows for a wide range of chemical transformations to be performed on the benzyl alcohol moiety without affecting the MOM group.

However, as mentioned, the MOM group is labile under acidic conditions. The rate of cleavage is dependent on the strength of the acid and the reaction temperature. The presence of the electron-withdrawing fluorine atom on the aromatic ring may have a modest electronic effect on the stability of the MOM ether, but cleavage under standard acidic conditions is still expected to be efficient.

Exploration of Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is governed by the interplay of its three substituents: the fluoro (-F), the hydroxymethyl (-CH2OH), and the methoxymethyl (-CH2OCH3) groups. Each group exerts distinct electronic and steric effects, influencing the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution Patterns in Fluorinated Phenyl Systems

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. fiveable.me Substituents are broadly classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org

In the case of this compound, the directing effects are as follows:

Fluoro Group (-F) at C2: Halogens are a unique class of substituents. They are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring, making it less nucleophilic. libretexts.orgcsbsju.edu However, they are ortho, para-directors because their positive resonance effect (+M), though weaker than their inductive effect, can stabilize the carbocation intermediate (the sigma complex) when the electrophile attacks at these positions. libretexts.orgwikipedia.org The fluorine directs incoming electrophiles to the C3 (ortho) and C6 (para) positions.

Hydroxymethyl Group (-CH2OH) at C1: This group is generally considered to be weakly deactivating. The oxygen atom is electron-withdrawing, but this effect is insulated by the methylene (B1212753) bridge. It is an ortho, para-director. It directs incoming electrophiles to the C2 (ortho, already substituted) and C6 (ortho) positions.

Methoxymethyl Group (-CH2OCH3) at C5: Similar to the hydroxymethyl group, this is a weakly activating or weakly deactivating ortho, para-director. Its effect is a combination of the activating ether oxygen and the alkyl-like chain. It directs incoming electrophiles to the C4 and C6 (ortho) positions and the C2 (para, already substituted) position.

| Position | Influence of -F (at C2) | Influence of -CH2OH (at C1) | Influence of -CH2OCH3 (at C5) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C3 | Ortho (Deactivating) | Meta | Meta | Strongly Deactivated |

| C4 | Meta | Para | Ortho (Activating) | Favored |

| C6 | Para (Deactivating) | Ortho (Deactivating) | Ortho (Activating) | Possible, but sterically hindered and influenced by multiple deactivators |

Directed Ortho Metalation (DOM) Strategies Adjacent to Fluoro and Methoxymethyl Groups

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve highly regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.org A DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. harvard.eduorganic-chemistry.org

The this compound molecule possesses three potential DMGs:

Hydroxymethyl Group (-CH2OH): The acidic proton of the alcohol will be readily abstracted by a strong base like n-butyllithium. The resulting lithium alkoxide (-CH2O⁻Li⁺) is a very potent DMG, strongly directing metalation to the C6 position.

Fluoro Group (-F): Fluorine can act as a moderate DMG. organic-chemistry.org It would direct lithiation to the C3 position.

Methoxymethyl Group (-CH2OCH3): The ether oxygen can also function as a DMG, directing metalation to the C4 or C6 positions.

In a competitive scenario, the deprotonation of the most acidic proton occurs first. Therefore, the benzylic alcohol would be deprotonated to form a lithium alkoxide. This alkoxide would then serve as the primary and most powerful DMG, leading to selective lithiation at the C6 position. This strategy allows for the introduction of an electrophile specifically at the position adjacent to the benzylic alcohol group.

| Directing Group (DMG) | Predicted Site of Lithiation | Relative DMG Strength | Outcome |

|---|---|---|---|

| -CH₂O⁻Li⁺ (from -CH₂OH) | C6 | Strong | Most probable pathway |

| -F | C3 | Moderate | Less likely, disfavored compared to alkoxide direction |

| -CH₂OCH₃ | C4 or C6 | Moderate | Possible, but direction by the alkoxide is dominant |

Nucleophilic Aromatic Substitution (SNAr) on Activated Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com Unlike EAS, SNAr is facilitated by electron-withdrawing groups (EWGs), which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

For an SNAr reaction to proceed via the classical addition-elimination mechanism, two main conditions are generally required:

The presence of a good leaving group on the aromatic ring.

The presence of strong EWGs (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. chemistrysteps.com

In this compound, the fluorine atom can act as the leaving group. Contrary to SN1/SN2 reactions, fluoride (B91410) is an excellent leaving group in many SNAr reactions. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic. masterorganicchemistry.com

However, the aromatic ring of the title compound is not strongly activated for classical SNAr, as it lacks powerful EWGs. The substituents present are either weakly activating or weakly deactivating. Therefore, forcing conditions or alternative modern synthetic methods, such as those employing photoredox catalysis or reactions on polyfluoroarenes, might be necessary to effect a nucleophilic substitution of the fluorine atom. nih.govmdpi.com

Investigations into Intramolecular Rearrangements and Cyclization Reactions

The specific arrangement of functional groups in this compound allows for potential intramolecular reactions. While specific studies on this exact compound are not widely reported, plausible transformations can be proposed based on established chemical principles.

One potential reaction involves the formation of a cyclic ether. This could be achieved through a multi-step process:

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, (2-fluoro-5-(methoxymethyl)benzaldehyde), a known reaction for benzyl alcohols. sigmaaldrich.com

Demethylation: The methoxymethyl group could be cleaved under acidic or other specific conditions to yield a phenolic hydroxyl group.

Intramolecular Cyclization: If the benzylic alcohol is first converted to a better leaving group (e.g., a benzyl halide), an intramolecular Williamson ether synthesis could be envisioned with the newly formed phenol, leading to the formation of a seven-membered heterocyclic ring system (a dibenzo-oxepine derivative).

Alternatively, under strongly acidic conditions that promote carbocation formation at the benzylic position, an intramolecular Friedel-Crafts-type alkylation could potentially occur, though this is less likely due to the deactivating nature of the ortho-fluoro substituent.

Mechanistic Studies of Key Reactions Involving the Compound (e.g., via kinetic isotope effects)

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining if a bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. princeton.edulibretexts.org The replacement of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), can lead to a measurable change in the reaction rate. wikipedia.org

Several key reactions involving this compound could be investigated using KIE studies:

Oxidation of the Benzylic Alcohol: In the oxidation of the -CH₂OH group to an aldehyde, the C-H bond at the benzylic position is broken. If this bond cleavage is the rate-determining step, a significant primary KIE (kH/kD > 2) would be observed when comparing the reaction rate of the normal compound with its deuterated analog, (2-Fluoro-5-(methoxymethyl)phenyl)dideuteromethanol. A KIE value close to 1 would suggest that C-H bond breaking occurs after the slow step. princeton.edu

Electrophilic Aromatic Substitution: For most EAS reactions, the cleavage of the aromatic C-H bond occurs in a fast, non-rate-determining step after the initial formation of the sigma complex. uci.edu Therefore, a negligible primary KIE (kH/kD ≈ 1) is expected.

Directed Ortho Metalation: The DoM reaction involves the deprotonation of an aromatic C-H bond. If this deprotonation is the rate-determining step, a primary KIE would be observed. This could be used to probe the mechanism of lithiation at the C6 position.

| Reaction Type | Bond Cleavage Studied | Expected KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Benzylic Alcohol Oxidation | Benzylic C-H | > 2 (Primary KIE) | C-H bond breaking is part of the rate-determining step. nih.gov |

| Electrophilic Aromatic Substitution | Aromatic C-H | ≈ 1 (No Primary KIE) | C-H bond breaking is not rate-determining. uci.edu |

| Directed Ortho Metalation (DoM) | Aromatic C-H | > 1 (Primary KIE) | Deprotonation of the aromatic ring is likely rate-determining. |

| Nucleophilic Aromatic Substitution (SNAr) | Aromatic C-F | ≈ 1 (No Primary KIE on C-H) | No C-H bond is broken in the rate-determining step. |

Derivatization and Structural Modification Research Pertaining to 2 Fluoro 5 Methoxymethyl Phenyl Methanol

Synthesis of Analogues for Systematic Exploration of Structural Effects

The synthesis of analogues of (2-Fluoro-5-(methoxymethyl)phenyl)methanol is fundamental to understanding how structural changes influence molecular properties and biological activity. The preparation of a diverse library of related compounds allows for a systematic investigation of the electronic and steric effects of various substituents on the phenyl ring.

General strategies for the synthesis of substituted benzyl (B1604629) alcohol analogues often involve the reduction of corresponding benzaldehydes or benzoic acid derivatives. For instance, a range of disubstituted benzyl alcohol building blocks can be synthesized in multigram quantities through a lithium-bromide exchange followed by quenching with an appropriate electrophile to introduce aldehyde, carboxylic acid, or boronic ester functionalities. thieme-connect.com These functional handles can then be further manipulated to generate a wide array of analogues.

The table below illustrates a selection of commercially available or synthetically accessible analogues of this compound, highlighting the structural diversity that can be achieved.

| Compound Name | Structural Variation from Parent Compound | Potential Impact on Properties |

| (2-Fluoro-5-methylphenyl)methanol | Replacement of methoxymethyl with a methyl group. | Reduced polarity and hydrogen bond accepting capability. |

| (2-Fluoro-5-(trifluoromethyl)phenyl)methanol | Replacement of methoxymethyl with a trifluoromethyl group. | Increased lipophilicity and metabolic stability. |

| [2-Fluoro-6-(trifluoromethoxy)phenyl]methanol | Isomeric variation with a trifluoromethoxy group. | Altered electronic profile and conformational preferences. |

| (2-Fluoro-5-iodophenyl)(phenyl)methanol | Replacement of methoxymethyl with an iodine and addition of a phenyl group to the benzylic carbon. | Introduction of a heavy atom for potential imaging applications and increased steric bulk. |

| [5-Fluoro-2-(methoxymethoxy)phenyl]methanol | Isomeric variation with a methoxymethoxy protecting group. | Different protecting group strategy for the phenolic oxygen. |

The synthesis of these and other analogues enables researchers to probe the specific roles of the fluorine atom, the methoxymethyl group, and the benzylic alcohol in molecular interactions.

Introduction of Orthogonal Functional Groups

In multi-step synthesis, the ability to selectively modify one functional group in the presence of others is crucial. This is achieved through the use of orthogonal protecting groups, which can be removed under specific conditions without affecting other protecting groups. The this compound scaffold is amenable to the introduction of such orthogonal functionalities.

A notable example in the broader context of fluorinated benzyl alcohols is the development of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new alcohol protecting group. acs.org This group is introduced via the corresponding benzyl bromide and is cleaved under desilylation conditions using tetrabutylammonium (B224687) fluoride (B91410). acs.org Crucially, the fluorine substituent enhances its stability towards oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is commonly used to remove p-methoxybenzyl (PMB) ethers. acs.org This demonstrates full orthogonality between the fluorinated benzyl ether and the PMB group, allowing for selective deprotection in complex synthetic sequences. acs.org

This principle can be applied to this compound, where the benzylic alcohol could be converted to a protecting group that is orthogonal to the methoxymethyl ether, or vice versa. The methoxymethyl (MOM) ether itself is a well-established protecting group for alcohols, typically cleaved under acidic conditions. uwindsor.ca This inherent orthogonality allows for the selective manipulation of different parts of the molecule.

The following table summarizes a hypothetical orthogonal protection strategy for a diol using protecting groups relevant to the structure of this compound.

| Protecting Group 1 | Protecting Group 2 | Deprotection Condition for PG1 | Deprotection Condition for PG2 | Orthogonality |

| Methoxymethyl (MOM) ether | 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl (FBn) ether | Acidic conditions (e.g., HCl in MeOH) | Fluoride source (e.g., TBAF) | Yes |

| p-Methoxybenzyl (PMB) ether | 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl (FBn) ether | Oxidative cleavage (e.g., DDQ) | Fluoride source (e.g., TBAF) | Yes |

Isotopic Labeling Strategies for Mechanistic Probes and Tracers

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. bham.ac.uknih.gov The replacement of hydrogen with deuterium can also influence the pharmacokinetic properties of a drug by altering its metabolic stability, a concept known as the kinetic isotope effect. nih.gov

For this compound, the methoxymethyl group is a prime target for deuterium labeling. The introduction of deuterium into the methoxy (B1213986) or methylene (B1212753) portion of this group can provide valuable insights. For example, in mechanistic studies, the presence or absence of deuterium at specific positions can help to determine bond-breaking and bond-forming steps. researchgate.net

The synthesis of deuterated methoxymethyl ethers can be achieved using deuterated reagents. For instance, deuterated methanol (B129727) (CD₃OD or CH₃OD-d₄) can be used to introduce a deuterated methoxy group.

A general approach to deuterium labeling of a methoxy group is summarized below:

| Starting Material | Reagent | Labeled Product | Purpose |

| R-OH | CD₃I, NaH | R-OCD₃ | Probing metabolism of the methoxy group. |

| R-Br | NaOCD₃ | R-OCD₃ | Introduction of a deuterated methoxy group. |

| R-OH | D₂O, catalyst | R-OD | Exchange of the hydroxyl proton for deuterium. |

In the context of mechanistic studies, deuterium labeling experiments have been used to understand the fate of protons in various chemical transformations. acs.org For instance, by labeling specific positions and analyzing the deuterium content of the products, researchers can trace the movement of atoms throughout a reaction sequence. acs.org

Development of this compound as a Versatile Synthetic Building Block in Complex Molecule Construction

Substituted benzyl alcohols are valuable building blocks in organic synthesis due to the reactivity of the benzylic hydroxyl group, which can be easily converted into other functionalities such as halides, ethers, esters, and aldehydes. thieme-connect.comresearchgate.netorganic-chemistry.org The presence of the fluoro and methoxymethyl substituents on the aromatic ring of this compound provides additional handles for controlling reactivity and tailoring the properties of the final products.

The benzylic alcohol can be activated and undergo substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. For example, treatment of substituted benzyl alcohols with tosyl chloride can lead to the formation of benzyl chlorides, which are versatile intermediates for nucleophilic substitution reactions. researchgate.net

Furthermore, fluorinated benzyl alcohols have been utilized as initiators in ring-opening polymerization to create polymers with modified surface properties. uwindsor.ca This highlights the potential of this compound to serve as a precursor for functional materials.

The utility of this compound as a building block is further enhanced by its potential to participate in cross-coupling reactions. After conversion of the alcohol to a more reactive group (e.g., a halide or triflate), palladium- or nickel-catalyzed cross-coupling reactions can be employed to construct more complex molecular architectures.

The following table provides examples of transformations that could be applied to this compound to demonstrate its utility as a synthetic building block.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | 1. TsCl, Pyridine2. NaCN | (2-Fluoro-5-(methoxymethyl)phenyl)acetonitrile | Conversion to nitrile via tosylate |

| This compound | PCC or Swern Oxidation | 2-Fluoro-5-(methoxymethyl)benzaldehyde (B6315925) | Oxidation to aldehyde |

| This compound | NaH, R-Br | (2-Fluoro-5-(methoxymethyl)benzyl) ether | Etherification |

| This compound | Ac₂O, Pyridine (B92270) | (2-Fluoro-5-(methoxymethyl)benzyl) acetate (B1210297) | Esterification |

Through these and other transformations, this compound can serve as a key intermediate in the synthesis of a wide range of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of (2-Fluoro-5-(methoxymethyl)phenyl)methanol. Through a suite of one- and two-dimensional experiments, it is possible to unambiguously assign all proton and carbon signals and to probe the spatial relationships between atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. The ¹H NMR spectrum is expected to show distinct signals for the benzylic alcohol proton, the benzylic methylene (B1212753) protons, the methoxymethyl protons, the methoxy (B1213986) protons, and the three aromatic protons. Similarly, the ¹³C NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons, such as those on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or its modern equivalent, HSQC (Heteronuclear Single Quantum Coherence), correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and usually already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2- to 3-bond) correlations between protons and carbons. This technique helps to piece together different molecular fragments, for instance, by showing correlations from the benzylic CH₂ protons to the aromatic ring carbons, or from the methoxymethyl protons to the C5 carbon of the ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei, which is critical for determining the molecule's preferred conformation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous structures and standard chemical shift increments. Actual values may vary based on solvent and experimental conditions.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| -CH₂OH | ~4.70 (s, 2H) | ~60.0 (d, J ≈ 4 Hz) | C1, C2, C3 |

| -CH₂OH | ~2.50 (t, 1H, exchangeable) | - | - |

| C1 | - | ~128.5 (d, J ≈ 15 Hz) | -CH₂OH |

| C2 | - | ~160.0 (d, J ≈ 245 Hz) | -CH₂OH, H-3 |

| C3 | ~7.40 (dd, 1H) | ~115.0 (d, J ≈ 22 Hz) | C1, C2, C4, C5 |

| C4 | ~7.10 (m, 1H) | ~127.0 (d, J ≈ 4 Hz) | C2, C5, C6 |

| C5 | - | ~135.0 (d, J ≈ 8 Hz) | -CH₂OCH₃, H-4, H-6 |

| C6 | ~7.25 (m, 1H) | ~116.0 (d, J ≈ 23 Hz) | C2, C4, C5 |

| -CH₂OCH₃ | ~4.45 (s, 2H) | ~73.0 | C4, C5, C6, -OCH₃ |

| -OCH₃ | ~3.35 (s, 3H) | ~58.0 | -CH₂OCH₃ |

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. rsc.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of its electronic environment. Furthermore, the fluorine atom will couple to nearby protons and carbons, resulting in splitting patterns in both the ¹⁹F, ¹H, and ¹³C spectra. These fluorine couplings (nJFH and nJFC), which can often be observed over several bonds, are invaluable for confirming the position of the fluorine substituent on the aromatic ring. rsc.orgbeilstein-journals.org A rich set of coupling constants can be obtained, which aids in the complete structural assignment. rsc.org

Table 2: Predicted ¹⁹F NMR Spectroscopic Data

| Parameter | Predicted Value | Description |

|---|---|---|

| Chemical Shift (δF) | -115 to -125 ppm | Typical range for a fluoroaromatic compound relative to CFCl₃. |

| ³JHF (F to H-3) | ~8-10 Hz | Ortho coupling. |

| ⁴JHF (F to H-6) | ~5-7 Hz | Meta coupling. |

| ¹JCF (F to C-2) | ~245 Hz | Large one-bond coupling constant. |

| ²JCF (F to C-1) | ~15 Hz | Two-bond (ortho) coupling. |

| ²JCF (F to C-3) | ~22 Hz | Two-bond (ortho) coupling. |

The substituents on the phenyl ring, the benzylic alcohol and the methoxymethyl groups, are not sterically locked and can rotate around their connecting single bonds. Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. nih.govmdpi.com By lowering the temperature, the rate of rotation around the C(aryl)-C(benzyl) bond or the C(aryl)-C(methoxymethyl) bond can be slowed. If the rotational barrier is sufficiently high, this can lead to the observation of distinct signals for different conformers (rotamers) at low temperatures. nih.gov As the temperature is increased, these separate signals will broaden and eventually coalesce into a single time-averaged signal. The temperature of coalescence can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process, providing quantitative data on the conformational flexibility of the molecule. mdpi.comnih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for determining the molecular weight and deducing structural features based on fragmentation patterns.

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. For a pure sample of this compound, GC-MS provides the retention time and the electron ionization (EI) mass spectrum. The EI-MS is characterized by a molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation of benzylic alcohols typically proceeds through two main pathways: alpha-cleavage and dehydration. libretexts.orgyoutube.com

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion to give an [M-18]⁺· peak. youtube.com

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the carbinol carbon, which can lead to characteristic fragments.

Other Fragmentations: Loss of the methoxymethyl group or parts thereof, and fragmentation patterns characteristic of substituted benzene (B151609) rings, such as the formation of a fluorotropylium cation, are also expected.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 170 | [C₉H₁₁FO₂]⁺· | Molecular Ion (M⁺·) |

| 152 | [C₉H₉FO]⁺· | Loss of H₂O (M-18) |

| 139 | [C₈H₈FO]⁺ | Loss of CH₂OH |

| 125 | [C₇H₆FO]⁺ | Loss of CH₂OCH₃ |

| 109 | [C₆H₄FO]⁺ | Benzylic cleavage |

| 96 | [C₆H₅F]⁺· | Loss of C₃H₆O₂ |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecular ion and its fragments. nih.gov For this compound, HRMS would be used to confirm its elemental composition of C₉H₁₁FO₂ by comparing the experimentally measured exact mass to the theoretically calculated mass. A match within a narrow tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the molecular formula.

Molecular Formula: C₉H₁₁FO₂

Calculated Exact Mass: 170.0743

Experimental HRMS Result: Expected to be within 170.0743 ± 0.0009

This high level of accuracy is crucial for distinguishing the compound from potential isomers or other compounds that have the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of a compound. These methods probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them.

For this compound, IR and Raman spectroscopy would be expected to reveal characteristic absorption and scattering bands corresponding to its distinct functional moieties. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene (-CH₂) and methyl (-CH₃) groups would appear in the 2850-3100 cm⁻¹ range.

The ether linkage (C-O-C) of the methoxymethyl group would exhibit a characteristic stretching vibration, generally found between 1000 and 1300 cm⁻¹. Furthermore, the carbon-fluorine (C-F) bond, a key feature of this molecule, would produce a strong absorption in the 1000-1400 cm⁻¹ region of the IR spectrum. The precise position of this band can be influenced by the substitution pattern on the aromatic ring.

The aromatic ring itself gives rise to a series of characteristic bands. C=C stretching vibrations within the benzene ring are typically observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, would appear in the 650-1000 cm⁻¹ range and can help confirm the 1,2,4-trisubstituted pattern of the phenyl ring.

While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be summarized.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | 2960-2850 |

| Aromatic C=C | C=C Stretch | 1600-1450 |

| Methylene (-CH₂) | Scissoring | ~1465 |

| Methyl (-CH₃) | Asymmetric Bend | ~1450 |

| Carbon-Fluorine (C-F) | C-F Stretch | 1400-1000 |

| Ether (Ar-O-CH₂) | C-O Stretch | 1260-1200 |

| Primary Alcohol (C-OH) | C-O Stretch | ~1050 |

Note: These are approximate ranges and the actual peak positions can vary based on the molecular environment and measurement conditions.

Raman spectroscopy would provide complementary information. While the -OH and C-F stretches are typically strong in the IR spectrum, C=C stretching in the aromatic ring and other symmetric vibrations often give rise to strong signals in the Raman spectrum. The combination of both IR and Raman data provides a more complete vibrational profile of the molecule.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths: The precise distances between bonded atoms, such as the C-F, C-O, C-C, and O-H bond lengths.

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsion Angles: These angles describe the conformation of the molecule, for instance, the orientation of the methoxymethyl and hydroxymethyl substituents relative to the plane of the benzene ring.

Crystal Packing: The arrangement of molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group or other weak interactions. The study of crystal structures of other substituted benzyl (B1604629) alcohols has revealed the common occurrence of hydrogen-bonded aggregates in the solid state. man.ac.uk

While a specific crystal structure for this compound is not publicly available, a hypothetical data table illustrates the type of information that would be obtained.

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| β (°) | 95.5 |

| Volume (ų) | 860 |

| Z (molecules/unit cell) | 4 |

| C-F Bond Length (Å) | 1.36 |

| C-OH Bond Length (Å) | 1.43 |

| C-O-C Angle (°) | 112.5 |

Note: This data is hypothetical and serves to illustrate the output of an X-ray crystallographic experiment.

The incorporation of a fluorine atom can influence the crystal packing through dipole-dipole interactions or the formation of weak C-H···F hydrogen bonds.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from impurities or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a moderately polar compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

An HPLC analysis of this compound would provide:

Purity Profile: The chromatogram would show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative assessment of purity.

Retention Time: The time it takes for the compound to travel through the column (the retention time) is a characteristic property under a specific set of conditions (flow rate, mobile phase composition, temperature) and can be used for identification.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. Given that this compound has a hydroxyl group, its volatility might be limited. However, derivatization of the hydroxyl group (e.g., by silylation) can increase its volatility and thermal stability, making it more amenable to GC analysis. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of a long, thin capillary column.

A GC analysis would be useful for:

Purity Assessment: Similar to HPLC, GC can separate the target compound from volatile impurities.

Isomer Separation: High-resolution capillary GC columns are particularly effective at separating constitutional isomers. For instance, it could separate this compound from other isomers such as (3-Fluoro-4-(methoxymethyl)phenyl)methanol.

A typical output from a chromatographic analysis would include the retention time and the peak area, which is used to calculate the purity.

Table 3: Representative Chromatographic Data for Purity Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Retention Time (min) | Peak Area % |

|---|---|---|---|---|

| HPLC | C18 (4.6 x 150 mm) | Acetonitrile:Water (60:40) | 4.8 | 99.5 |

Note: The values in this table are representative and would depend on the specific analytical conditions.

Theoretical and Computational Investigations of 2 Fluoro 5 Methoxymethyl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict molecular geometries, orbital energies, and charge distributions, which together dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure and optimized geometry of molecules. By approximating the exchange-correlation energy, DFT calculations can achieve a high level of accuracy at a manageable computational cost.

Table 1: Predicted Geometrical Parameters for (2-Fluoro-5-(methoxymethyl)phenyl)methanol from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-O (methanol) Bond Length | ~1.43 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-F Bond Angle | ~118° |

| C-C-O (methanol) Bond Angle | ~121° |

| C-O-H Bond Angle | ~109° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (HOMO-LUMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.com